molecular formula C8H15Br2NO B14529328 2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide CAS No. 62479-84-9

2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide

Cat. No.: B14529328
CAS No.: 62479-84-9
M. Wt: 301.02 g/mol
InChI Key: LBVMCBLUYWUEFN-UHFFFAOYSA-N
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Description

2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide is an organic compound with the molecular formula C7H13Br2NO. This compound is characterized by the presence of two bromine atoms, an amide group, and a branched alkyl chain. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide typically involves the bromination of an appropriate precursor. One common method is the bromination of 2-methylbutanamide using bromine (Br2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the molecule.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of hydroxylated or aminated derivatives.

    Reduction: Formation of primary or secondary amines.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide involves its interaction with specific molecular targets. The bromine atoms and amide group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-2-methylbutane: Similar in structure but lacks the amide group.

    2,3-Dibromo-N-(tert-butyl)propanamide: Similar but with a different alkyl group.

    N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline: Contains a similar branched alkyl chain but with different functional groups.

Uniqueness

2,3-Dibromo-N-(2-methylbutan-2-yl)propanamide is unique due to its specific combination of bromine atoms, amide group, and branched alkyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.

Properties

CAS No.

62479-84-9

Molecular Formula

C8H15Br2NO

Molecular Weight

301.02 g/mol

IUPAC Name

2,3-dibromo-N-(2-methylbutan-2-yl)propanamide

InChI

InChI=1S/C8H15Br2NO/c1-4-8(2,3)11-7(12)6(10)5-9/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

LBVMCBLUYWUEFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)C(CBr)Br

Origin of Product

United States

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